molecular formula C23H20N4O7 B11552644 N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11552644
M. Wt: 464.4 g/mol
InChI Key: MSPGNEXRFCLAMK-ZMOGYAJESA-N
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Description

N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups attached to a benzohydrazide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation of 3,5-dinitrobenzohydrazide with an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-METHOXY-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O7

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(E)-[3-methoxy-2-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C23H20N4O7/c1-15-5-3-6-16(9-15)14-34-22-17(7-4-8-21(22)33-2)13-24-25-23(28)18-10-19(26(29)30)12-20(11-18)27(31)32/h3-13H,14H2,1-2H3,(H,25,28)/b24-13+

InChI Key

MSPGNEXRFCLAMK-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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